molecular formula C9H10FNO B1306881 N-((4-Fluorophenyl)methyl)ethanamide CAS No. 86010-68-6

N-((4-Fluorophenyl)methyl)ethanamide

Cat. No.: B1306881
CAS No.: 86010-68-6
M. Wt: 167.18 g/mol
InChI Key: IHNHPSHMZGCDCL-UHFFFAOYSA-N
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Description

N-((4-Fluorophenyl)methyl)ethanamide: is an organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-((4-Fluorophenyl)methyl)ethanamide involves the reaction of 4-fluorobenzylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.

    Reductive Amination: Another synthetic route involves the reductive amination of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically follows the amidation reaction route due to its simplicity and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-((4-Fluorophenyl)methyl)ethanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of fluorinated amides on biological systems. It is also employed in the development of fluorinated pharmaceuticals .

Medicine: Its unique structure makes it a candidate for the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of N-((4-Fluorophenyl)methyl)ethanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-((4-Chlorophenyl)methyl)ethanamide
  • N-((4-Bromophenyl)methyl)ethanamide
  • N-((4-Methylphenyl)methyl)ethanamide

Comparison:

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHPSHMZGCDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393386
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86010-68-6
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluorobenzylamine (11.4 g, 91 mmol) was dissolved in 910 mL of CH2Cl2. To this was added 910 mL of satd NaHCO3 followed by acetyl chloride (23.4 mL, 329 mmol) stir 1 h. The organic layer was separated, washed with satd NaCl, dried over Na2SO4, filtered and solvent removed to yield 8.4 grams of N-(4-fluoro-benzyl)-acetamide.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Quantity
910 mL
Type
reactant
Reaction Step Two
Quantity
23.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic acid (1.321 g, 22.000 mmol) was dissolved in DMF (10 ml), 1-(4-fluorophenyl)methanamine (2.478 g, 19.800 mmol) was added and the mixture was cooled to 0° C. N-[(1H-1,2,3-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (7.770 g, 24.200 mmol) and N-ethyl-N,N-diisopropylamine (5.971 g, 46.200 mmol) was added. The solution was stirred for two hours at room temperature. EtOAc (20 ml) was added and the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml). The organic layer was dried (MgSO4) and the solvent was removed by evaporations. The crude was purified by preparative HPLC (started with isocratic acetonitrile/buffer 60/40 and then the acetonitrile concentration was increased to 100%, the buffer was a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min). The product containing fractions was pooled and the acetonitrile was removed by evaporation. EtOAc (10 ml) was added and the organic phase was washed with two portions of brine and dried (MgSO4) and the solvent was removed by evaporation and gave 1.344 g of N-(4-fluorobenzyl)acetamide (yield 36.5%).
Quantity
1.321 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.478 g
Type
reactant
Reaction Step Two
Quantity
5.971 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Step b) Add acetyl chloride (9.28 g, 118 mmol) to a mixture of triethylamine (16.0 g, 158 mmol) and 4-fluorobenzylamine (9.90 g, 78.8 mmol) in 200 mL of ethyl acetate at 0° C. and stir for 12 hours. Add 100 mL of water to the mixture. Extract aqueous layer with ethyl acetate (3×100 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4 Remove solvent under reduced pressure to give N-(4-fluorobenzyl)acetamide (13.5 gm) in 100% yield as a yellow oil. Add NaH (6.5 g, 162 mmol) to N-(4-fluorobenzyl)-acetamide (13.5 g, 80.8 mmol) in 200 mL of tetrahydrofuran at 0° C. and stir for 4 hours. Then add methyl iodide (22.9 g, 161.6 mmol) to the above mixture and stir for 12 hours. Pour mixture into 200 mL of water. Extract aqueous layer with methylene chloride (3×200 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4. Remove solvent under reduced pressure. Purify the residue by column chromatography (silica gel, 5% acetone in hexanes, 50% acetone in hexanes) to give N-(4-fluorobenzyl)-N-methylacetamide (9.1 gm) in 64% yield as a yellow oil. Add Lawesson reagent (20.3 g, 50.3 mmol) to N-(4-fluorobenzyl)-N-methylacetamide (9.1 g, 50.3 mmol) in 200 mL of toluene and heat to 100° C. for three hours. Remove solvent under reduced pressure. Purify the residue with a column chromatography (silica gel, 2% methylene chloride in hexanes, 100% methylene chloride) to give N-(4-fluorobenzyl)-N-methylthioacetamide (5.6 g) 56.5% as a yellow solid: MS 198 (MH+).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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